N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide
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Overview
Description
N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 7-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetic acid hydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering DNA fragmentation . It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE lies in its specific structural features and the combination of the indole and naphthalene moieties, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H17N3O3/c1-13-5-4-8-17-19(13)22-21(26)20(17)24-23-18(25)12-27-16-10-9-14-6-2-3-7-15(14)11-16/h2-11,22,26H,12H2,1H3 |
InChI Key |
BQYVQUWPCIFWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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